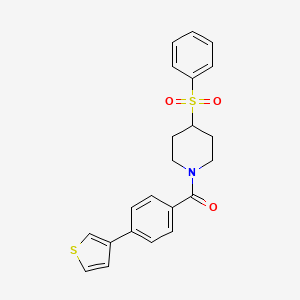

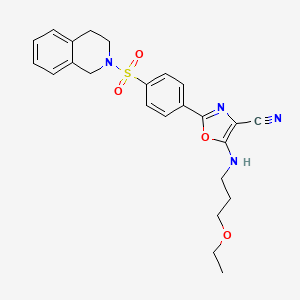

(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

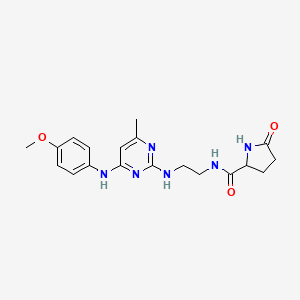

This compound is a phenylsulfonyl piperidine derivative . It is a part of a class of compounds that have been studied for their potential therapeutic applications . The empirical formula of the compound is C17H18N2O3S and it has a molecular weight of 330.40 .

Molecular Structure Analysis

The molecular structure of this compound includes a phenylsulfonyl group attached to a piperidine ring, which is further attached to a phenyl ring . The exact structure can be determined by advanced spectroscopic techniques.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has an empirical formula of C17H18N2O3S and a molecular weight of 330.40 . Further physical and chemical properties can be determined through experimental analysis.科学的研究の応用

Pharmaceutical Applications

This compound has been mentioned in the context of pharmaceutical compositions . It’s suggested that it could be used to inhibit 11 β-hydroxysteroid dehydrogenase type 1 . This inhibition could potentially be used to treat disorders that are ameliorated by the inhibition of this enzyme .

Treatment of Metabolic Syndrome

The metabolic syndrome, which includes disorders such as type 2 diabetes and obesity, and associated disorders including insulin resistance, hypertension, lipid disorders and cardiovascular disorders such as ischaemic (coronary) heart disease, could potentially be treated with this compound .

Treatment of CNS Disorders

There’s potential for this compound to be used in the treatment of CNS disorders such as mild cognitive impairment and early dementia, including Alzheimer’s disease .

Treatment of Myocardial Infarction

The compound offers therapeutic potential in the treatment of myocardial infarction, as inhibition of 11 β-HSDI may enhance revascularisation of ischaemic tissues .

Use in Suzuki–Miyaura Coupling

While not directly related to the compound , a similar compound, Phenyl (4- (phenylsulfonyl)piperazin-1-yl)methanone, has been used in Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s possible that “(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” could have similar applications in this area.

特性

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S2/c24-22(18-8-6-17(7-9-18)19-12-15-27-16-19)23-13-10-21(11-14-23)28(25,26)20-4-2-1-3-5-20/h1-9,12,15-16,21H,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPESHRZSOJEKTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2738271.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2738274.png)

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B2738278.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![6-[1-(Hydroxyimino)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2738287.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2738289.png)